

Application Notes and Protocols for Tedizolid Analysis in Human Plasma

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Compound of Interest

Compound Name: *Tedizolid-13C,d3*

Cat. No.: *B12419022*

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These application notes provide detailed protocols for the sample preparation of tedizolid in human plasma for quantitative analysis. The methods described are primarily based on protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC), which are common analytical techniques for this purpose.

Introduction

Tedizolid is an oxazolidinone-class antibiotic used to treat acute bacterial skin and skin structure infections. Therapeutic drug monitoring (TDM) of tedizolid is crucial to ensure efficacy and minimize potential toxicity. Accurate quantification of tedizolid in human plasma requires robust and reliable sample preparation methods to remove interfering substances, such as proteins, and to extract the analyte of interest efficiently.

Sample Preparation Method: Protein Precipitation

Protein precipitation (PPT) is a widely used, simple, and rapid method for sample preparation in bioanalysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins. The supernatant, containing the analyte, is then separated by centrifugation and can be directly injected into the analytical instrument or further processed.

Protocol 1: Protein Precipitation with Acetonitrile

This protocol is adapted from a method for the simultaneous quantification of linezolid and tedizolid in human plasma using LC-MS/MS.[1][2]

Materials:

- Human plasma collected in K3EDTA tubes
- Acetonitrile (ACN), HPLC grade
- Internal Standard (IS) solution (e.g., linezolid-d3)
- Microcentrifuge tubes (2.0 mL)
- Vortex mixer
- Refrigerated centrifuge

Procedure:

- Allow the frozen human plasma samples to thaw at room temperature.
- In a 2.0 mL microcentrifuge tube, add 320 μ L of the plasma sample.
- For calibration standards and quality control (QC) samples, add 40 μ L of the respective working solutions of tedizolid. For unknown samples, add 80 μ L of 50% methanol.
- Add 100 μ L of the internal standard solution.
- Add 1000 μ L of acetonitrile to the mixture.
- Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the mixture at 16,600 \times g for 15 minutes at 4°C.
- Carefully collect the supernatant and dilute it 2-fold with water for injection.
- Centrifuge the diluted supernatant again at 16,600 \times g for 3 minutes at 4°C.
- Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation with Acetonitrile and Methanol

This protocol is suitable for the simultaneous quantification of multiple oxazolidinone antimicrobials, including tedizolid, in human plasma by LC-MS/MS.[\[3\]](#)

Materials:

- Human plasma
- Acetonitrile:Methanol (1:1, v/v) solution
- Internal Standard (IS) solution
- Microcentrifuge tubes
- Vortex mixer
- Refrigerated centrifuge

Procedure:

- Pipette 50 μ L of the plasma sample (or standard/QC) into a microcentrifuge tube.
- Add 200 μ L of the IS solution dissolved in the acetonitrile:methanol (1:1) precipitating agent.
- Vortex the mixture to homogenize and precipitate the proteins.
- Centrifuge the samples at 14,000 rpm (approximately $17,968 \times g$) for 10 minutes at 4°C.
- Mix 100 μ L of the resulting supernatant with 200 μ L of 50% acetonitrile containing 0.1% formic acid.
- Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on tedizolid analysis in human plasma.

Table 1: Linearity and Quantification Limits

Analytical Method	Linearity Range (ng/mL)	LLOQ (ng/mL)	Reference
LC-MS/MS	25.0 - 7500.0	25.0	[3]
LC-MS/MS	500 - 20000	500	[1]
UHPLC-MS/MS (Total)	5 - 5000	5	[4]
UHPLC-MS/MS (Free)	1.5 - 1500	1.5	[4]
HPLC-UV	200 - 5000	200	
HPLC-Fluorescence	25 - 10000	25	[5]

Table 2: Recovery and Matrix Effect

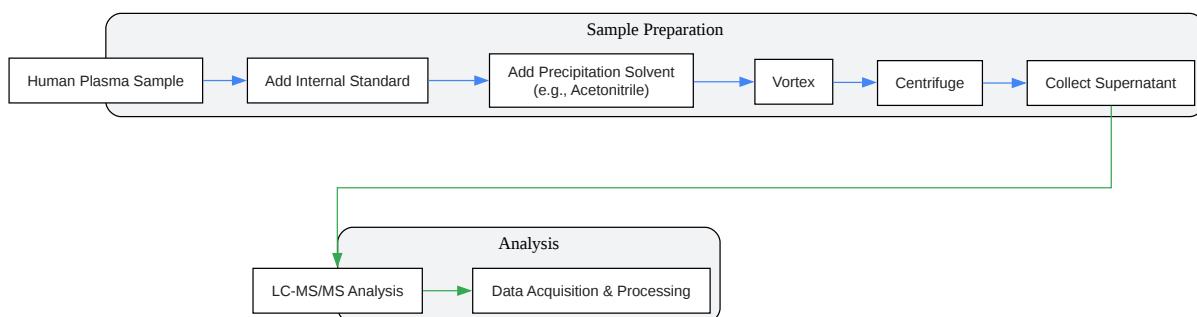
Sample Preparation Method	Analyte Concentration ($\mu\text{g/mL}$)	Recovery (%)	Matrix Effect (%)	Reference
Protein Precipitation (ACN)	0.5	~ 100	Not specified	[1]
Protein Precipitation (ACN)	16	~ 100	Not specified	[1]
Solid-Phase Extraction	Not specified	> 92.3 (Total), > 85.3 (Free)	No remarkable differences	[4]
Protein Precipitation	0.3 $\mu\text{g/mL}$	104 ± 2.83	Not specified	[6]
Protein Precipitation	1 $\mu\text{g/mL}$	102.5 ± 4.2	Not specified	[6]
Protein Precipitation	4 $\mu\text{g/mL}$	101.8 ± 1.7	Not specified	[6]
Protein Precipitation (ACN)	Not specified	100.4 - 114.1	Not specified	[5]

Table 3: Precision and Accuracy

Analytical Method	Concentration Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Intra-day Accuracy (%RE)	Inter-day Accuracy (%RE)	Reference
LC-MS/MS	0.5, 1.0, 10, 16 µg/mL	2.51 - 5.90	3.62 - 18.94	0.50 - 12.00	0.15 - 5.72	[1]
HPLC-UV	0.3, 1, 4 µg/mL	2.16 - 3.16	2.75 - 1.43	4.88 - 4.92	6.40 - 7.86	[6]
HPLC-Fluorescence	LLOQ, Low, Medium, High	Not specified	Not specified	99.2 - 107.0	99.2 - 107.7	[5]

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation of tedizolid in human plasma using protein precipitation followed by LC-MS/MS analysis.



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Caption: Workflow for Tedizolid Analysis in Human Plasma.

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